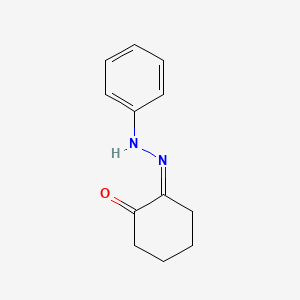
(2Z)-2-(2-phenylhydrazinylidene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylhydrazono)cyclohexanone is an organic compound with the molecular formula C12H14N2O. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a phenylhydrazono group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Phenylhydrazono)cyclohexanone can be synthesized through the Fischer indole synthesis. This method involves the reaction of 2-aminocyclohexanone hydrochloride with phenylhydrazine hydrochloride under reflux conditions in glacial acetic acid. The reaction proceeds smoothly, yielding the desired product in good yield .
Industrial Production Methods
The availability of starting materials and the simplicity of the one-pot operation make this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylhydrazono)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Phenylhydrazono)cyclohexanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Phenylhydrazono)cyclohexanone and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s structure allows it to interact with specific binding sites, leading to the inhibition of enzyme activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Phenylhydrazono)methylphenol: Similar in structure but with a phenol group instead of a cyclohexanone ring.
1-Oxo-1,2,3,4-tetrahydrocarbazoles: Synthesized via similar routes and used in similar applications.
Uniqueness
2-(2-Phenylhydrazono)cyclohexanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives and its role as an intermediate in the synthesis of complex heterocyclic compounds highlight its importance in both research and industrial applications .
Propriétés
Numéro CAS |
1687-48-5 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2Z)-2-(phenylhydrazinylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2/b14-11- |
Clé InChI |
JKGRWIYJFZVNFM-KAMYIIQDSA-N |
SMILES isomérique |
C1CCC(=O)/C(=N\NC2=CC=CC=C2)/C1 |
SMILES canonique |
C1CCC(=O)C(=NNC2=CC=CC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















